![molecular formula C21H17NO B022828 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine CAS No. 10464-31-0](/img/structure/B22828.png)
5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine
Overview
Description
5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C21H17NO . It is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine involves chemical synthesis and biological characterization of a small-molecule compound library based around the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold . A series of novel derivatives of oxcarbazepine, 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, was synthesized and evaluated for their anticonvulsant activity and sodium channel blocking properties .Molecular Structure Analysis
The molecular structure of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is represented by the molecular formula C21H17NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine include the catalytic dehydrogenation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) to 5H-dibenz[b,f]azepine (iminostilbene) over potassium-promoted iron oxide catalysts in the presence of steam .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine include a melting point of 196-199 °C (lit.) and solubility in ethyl acetate: soluble 25 mg/mL, clear, yellow to orange .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the design and synthesis of novel host materials for highly efficient green and red organic light-emitting diodes (OLEDs) . The host materials demonstrated high triplet energy levels and suitable frontier molecular orbital energy levels for green and red OLEDs .
Epilepsy Treatment
The compound has been used in the treatment of epilepsy . It is the active ingredient of pharmaceutical compositions and is useful for the treatment of psychosomatic disturbances, epilepsy, and trigeminal neuralgia .
Organic Synthesis
The compound is useful in organic synthesis . It can be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Production of Oxcarbazepine
The compound is used in the production of Oxcarbazepine , a drug used primarily in the treatment of epilepsy .
Preparation of 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide
The compound is used in a process for preparing 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide , a compound that has potential applications in various fields .
Synthesis of 6H-Benzo[c]chromene Scaffolds
The compound “11-benzyl-6H-benzobbenzazepin-5-one” is used in the synthesis of 6H-Benzo[c]chromene scaffolds . These scaffolds are used in the development of new drugs and other chemical entities .
Phosphodiesterase II Inhibitors
The compound “11-benzyl-6H-benzobbenzazepin-5-one” is used in the design, synthesis, and biological evaluation of novel derivatives as potential Phosphodiesterase II inhibitors . These inhibitors have potential applications in the treatment of various diseases .
Neurodegenerative Diseases Treatment
The compound “11-benzyl-6H-benzobbenzazepin-5-one” is used in the treatment of neurodegenerative diseases . It is shown to be a cognitive enhancer in the treatment of diseases such as Alzheimer’s disease and Parkinson’s disease .
Mechanism of Action
Target of Action
The primary target of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, also known as 11-benzyl-6H-benzobSimilar compounds have been found to interact with the serotonin receptor 5-ht2c .
Mode of Action
It is suggested that similar compounds exert their effects by blocking voltage-sensitive sodium channels, stabilizing overexcited neuronal cell membranes, inhibiting neuronal repetitive firing, and reducing synaptic impulse propagation .
Biochemical Pathways
Based on its similarity to other compounds, it may influence the serotonin pathway .
Result of Action
Similar compounds have been found to have cns-active medicinal properties .
Action Environment
The compound is relatively stable under common temperature conditions, but it may decompose under high temperature or light exposure . The chemical properties of the compound allow it to participate in various typical aromatic chemical reactions, such as electrophilic substitution reactions and addition reactions .
Future Directions
The future directions for 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine could involve further exploration of its anticonvulsant properties and sodium channel blocking properties . Additionally, the development of novel derivatives of this compound for potential therapeutic applications could be a promising area of research .
properties
IUPAC Name |
11-benzyl-6H-benzo[b][1]benzazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYLTILMWPHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537990 | |
Record name | 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine | |
CAS RN |
10464-31-0 | |
Record name | 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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